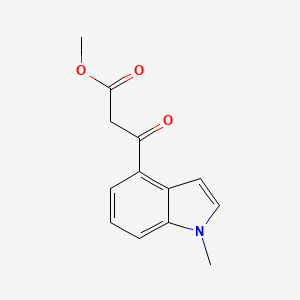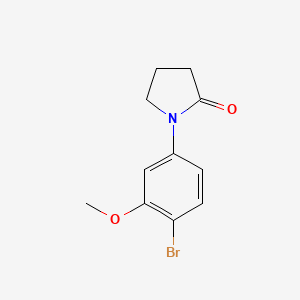![molecular formula C9H17NO2 B12083361 Ethyl 2-[(cyclopropylmethyl)amino]propanoate](/img/structure/B12083361.png)
Ethyl 2-[(cyclopropylmethyl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(cyclopropylmethyl)amino]propanoate: is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly found in fruits and flowers. This particular compound is characterized by the presence of an ethyl ester group and a cyclopropylmethylamino group attached to a propanoate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Fischer Esterification: This method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. For ethyl 2-[(cyclopropylmethyl)amino]propanoate, the carboxylic acid used is 2-[(cyclopropylmethyl)amino]propanoic acid, and the alcohol is ethanol. The reaction is typically carried out under reflux conditions with sulfuric acid as the catalyst.
SN2 Reaction: Another method involves the nucleophilic substitution reaction where a carboxylate ion reacts with an ethyl halide. This method requires a strong base such as sodium ethoxide to generate the carboxylate ion from the carboxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer esterification due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with continuous removal of water to drive the equilibrium towards ester formation.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Ethyl 2-[(cyclopropylmethyl)amino]propanoate can undergo hydrolysis in the presence of aqueous acid or base to yield 2-[(cyclopropylmethyl)amino]propanoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Hydrolysis: 2-[(cyclopropylmethyl)amino]propanoic acid and ethanol.
Reduction: 2-[(cyclopropylmethyl)amino]propanol.
Substitution: Depending on the nucleophile, various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: Ethyl 2-[(cyclopropylmethyl)amino]propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: This compound is studied for its potential biological activities, including its role as a building block in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-[(cyclopropylmethyl)amino]propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester group can be hydrolyzed by esterases, releasing the active amino acid derivative, which can then participate in further biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Ethyl 3-[(cyclopropylmethyl)amino]propanoate
- Methyl 2-[(cyclopropylmethyl)amino]propanoate
- Ethyl 2-[(cyclopropylmethyl)amino]butanoate
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the cyclopropylmethyl group adds steric hindrance, affecting its reactivity and interaction with other molecules.
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
ethyl 2-(cyclopropylmethylamino)propanoate |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)7(2)10-6-8-4-5-8/h7-8,10H,3-6H2,1-2H3 |
Clé InChI |
DDJHZKQSOLQJTK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)NCC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-Amino-5-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B12083286.png)








![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate](/img/structure/B12083333.png)
![2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid](/img/structure/B12083335.png)



